

Spectroscopic Analysis of 4-chloro-3-hydroxybutyronitrile: A Comparative Guide

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Compound of Interest

Compound Name: (S)-4-Chloro-3-hydroxybutyronitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 4-chloro-3-hydroxybutyronitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. By examining its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra alongside those of structurally related alternatives, this document aims to facilitate its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 4-chloro-3-hydroxybutyronitrile and two relevant alternatives: 4-chlorobutyronitrile and 3-hydroxybutyronitrile. This comparison highlights the influence of the hydroxyl and chloro functional groups on the spectral properties.

Table 1: ^1H NMR Spectroscopic Data Comparison (CDCl_3 , 400 MHz)

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
4-chloro-3-hydroxybutyronitrile	-CH(OH)-	~4.2 - 4.4	m	-
-CH ₂ Cl	~3.7 - 3.8	m	-	
-CH ₂ CN	~2.7 - 2.8	m	-	
-OH	Broad singlet	-	-	
4-chlorobutyronitrile	-CH ₂ Cl	3.65	t	6.3
-CH ₂ CN	2.58	t	7.1	
-CH ₂ -	2.20	p	6.7	
3-hydroxybutyronitrile	-CH(OH)-	~4.1	m	-
-CH ₂ CN	~2.5	d	~6.0	
-CH ₃	~1.3	d	~6.3	
-OH	Broad singlet	-	-	

Table 2: ^{13}C NMR Spectroscopic Data Comparison (CDCl₃, 100 MHz)

Compound	Carbon	Chemical Shift (δ , ppm)
4-chloro-3-hydroxybutyronitrile	-CN	~117
-CH(OH)-	~68	
-CH ₂ Cl	~48	
-CH ₂ CN	~25	
4-chlorobutyronitrile	-CN	118.2
-CH ₂ Cl	43.8	
-CH ₂ -	27.9	
-CH ₂ CN	16.9	
3-hydroxybutyronitrile	-CN	~120
-CH(OH)-	~63	
-CH ₂ CN	~29	
-CH ₃	~22	

Table 3: Infrared (IR) Spectroscopy Data Comparison

Compound	Functional Group	Absorption Range (cm ⁻¹)
4-chloro-3-hydroxybutyronitrile	O-H stretch	3400 - 3300 (broad)[1]
C-H stretch	2950 - 2850	
C≡N stretch	~2250 (sharp, medium)[1]	
C-Cl stretch	850 - 550[1]	
4-chlorobutyronitrile	C-H stretch	2960 - 2850
C≡N stretch	~2250	
C-Cl stretch	~730	
3-hydroxybutyronitrile	O-H stretch	3600 - 3200 (broad)
C-H stretch	2980 - 2870	
C≡N stretch	~2250	

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Gently swirl the vial to ensure a homogenous solution.
 - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
 - Cap the NMR tube securely.

- Instrument Parameters:
 - Spectrometer: 400 MHz NMR Spectrometer
 - Nuclei Observed: ^1H and ^{13}C
 - Solvent: CDCl_3
 - Temperature: 298 K
 - For ^1H NMR:
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
 - For ^{13}C NMR:
 - Pulse Sequence: zgpg30 (power-gated decoupling)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and ^{13}C spectra.
 - Integrate the signals in the ^1H NMR spectrum.

- Analyze the multiplicities and coupling constants of the signals.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

- Instrument Parameters:

- Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

- Spectral Range: 4000 - 400 cm^{-1}

- Resolution: 4 cm^{-1}

- Number of Scans: 32

- Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.

- Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

- Acquire the sample spectrum.

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Data Processing:

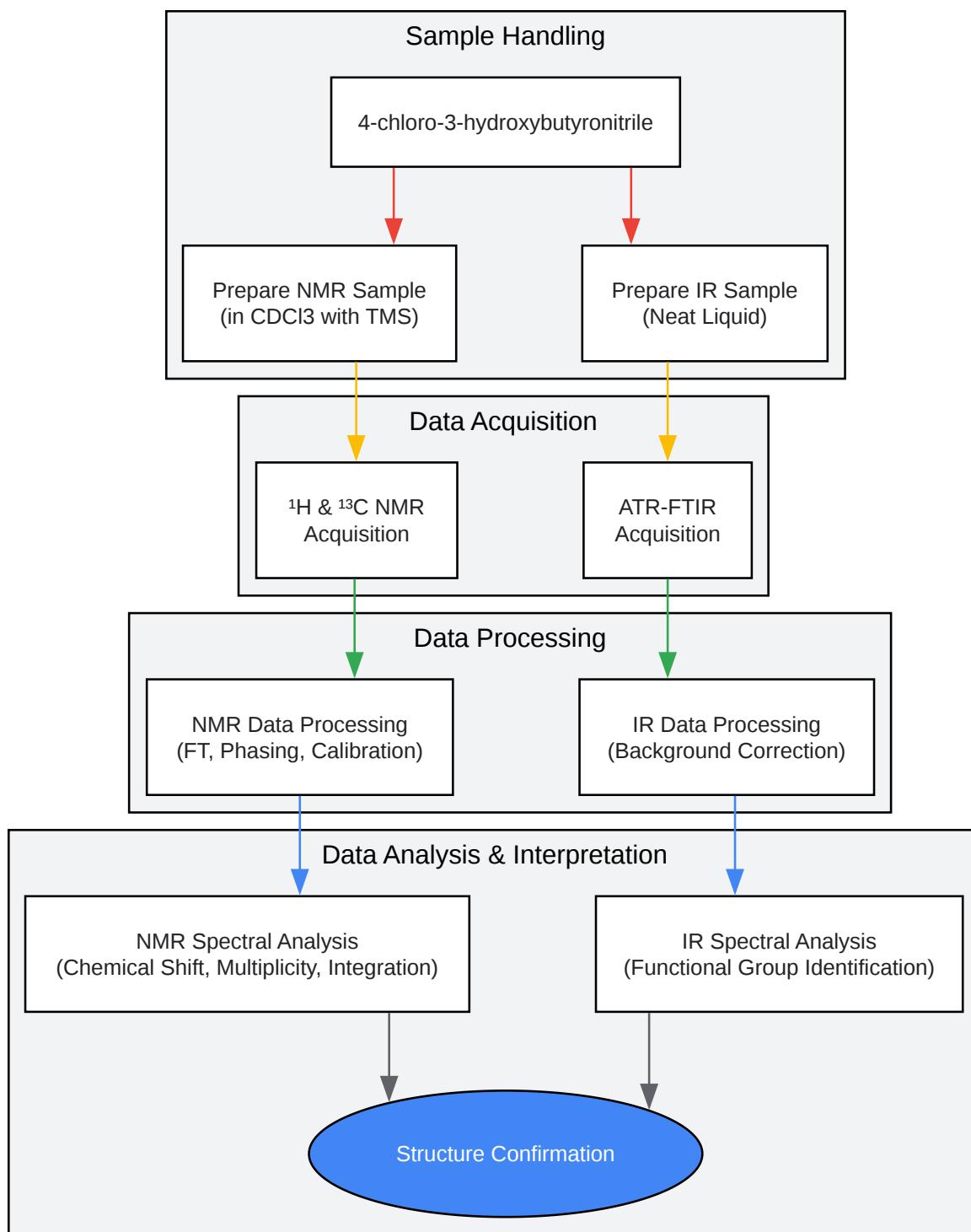
- Identify and label the wavenumbers of the major absorption bands.

- Correlate the observed absorption bands with specific functional groups.

Workflow and Pathway Visualization

The logical flow of spectroscopic analysis, from sample handling to final interpretation, is a critical aspect of ensuring data quality and consistency.

Spectroscopic Analysis Workflow

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Caption: Workflow for the spectroscopic analysis of 4-chloro-3-hydroxybutyronitrile.

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References

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]
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